molecular formula C19H17N5O2 B12169405 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide

Cat. No.: B12169405
M. Wt: 347.4 g/mol
InChI Key: COSKVRXJFARIGY-UHFFFAOYSA-N
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Description

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide is a complex organic compound that features an indole ring, an oxadiazole ring, and a pyridine moiety. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide typically involves multiple steps:

    Formation of the Indole Derivative: The indole ring can be synthesized through Fischer indole synthesis, which involves the reaction of phenylhydrazine with an aldehyde or ketone under acidic conditions.

    Oxadiazole Ring Formation: The oxadiazole ring can be formed by the cyclization of a hydrazide with a nitrile oxide. This step often requires the use of dehydrating agents and specific reaction conditions to ensure the formation of the oxadiazole ring.

    Coupling with Pyridine Moiety: The final step involves coupling the indole-oxadiazole intermediate with a pyridine derivative. This can be achieved through various coupling reactions, such as amide bond formation using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and rigorous purification techniques such as chromatography and recrystallization.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the indole ring, which can be oxidized to form various quinonoid structures.

    Reduction: Reduction reactions can occur at the oxadiazole ring, potentially leading to the formation of amine derivatives.

    Substitution: The compound can undergo substitution reactions, especially at the pyridine ring, where electrophilic or nucleophilic substitution can introduce various functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the indole ring can lead to quinonoid derivatives, while reduction of the oxadiazole ring can yield amine derivatives.

Scientific Research Applications

3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: It is investigated for its potential as a therapeutic agent in various diseases, including cancer and infectious diseases.

    Industry: The compound can be used in the development of new materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide involves its interaction with specific molecular targets and pathways. For example, it may act as an agonist or antagonist of certain receptors, modulate enzyme activity, or interfere with cellular signaling pathways. The exact mechanism depends on the specific biological context and the target of interest.

Comparison with Similar Compounds

Similar Compounds

    3-(1H-indol-6-yl)-1,2,4-oxadiazole: Lacks the pyridine moiety but shares the indole and oxadiazole rings.

    N-(pyridin-2-ylmethyl)propanamide: Lacks the indole and oxadiazole rings but contains the pyridine moiety.

    3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)propanamide: Lacks the pyridine moiety but contains the indole and oxadiazole rings.

Uniqueness

The uniqueness of 3-(3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl)-N-(pyridin-2-ylmethyl)propanamide lies in its combination of the indole, oxadiazole, and pyridine moieties, which confer specific chemical and biological properties

Properties

Molecular Formula

C19H17N5O2

Molecular Weight

347.4 g/mol

IUPAC Name

3-[3-(1H-indol-6-yl)-1,2,4-oxadiazol-5-yl]-N-(pyridin-2-ylmethyl)propanamide

InChI

InChI=1S/C19H17N5O2/c25-17(22-12-15-3-1-2-9-20-15)6-7-18-23-19(24-26-18)14-5-4-13-8-10-21-16(13)11-14/h1-5,8-11,21H,6-7,12H2,(H,22,25)

InChI Key

COSKVRXJFARIGY-UHFFFAOYSA-N

Canonical SMILES

C1=CC=NC(=C1)CNC(=O)CCC2=NC(=NO2)C3=CC4=C(C=C3)C=CN4

Origin of Product

United States

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